molecular formula C22H17BrN2O3 B11555970 2-bromo-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol

2-bromo-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol

Cat. No.: B11555970
M. Wt: 437.3 g/mol
InChI Key: UGNFDYDGQHGOKA-UHFFFAOYSA-N
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Description

2-bromo-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Suzuki–Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.

Major Products

    Substitution: Products depend on the nucleophile used, such as phenols or amines.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or reduced imine derivatives.

    Coupling: New biaryl compounds or other coupled products.

Scientific Research Applications

2-bromo-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-bromo-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions. This makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C22H17BrN2O3

Molecular Weight

437.3 g/mol

IUPAC Name

2-bromo-6-[[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4-methylphenol

InChI

InChI=1S/C22H17BrN2O3/c1-13-8-15(21(26)18(23)9-13)12-24-16-6-7-20-19(11-16)25-22(28-20)14-4-3-5-17(10-14)27-2/h3-12,26H,1-2H3

InChI Key

UGNFDYDGQHGOKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)OC

Origin of Product

United States

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